![molecular formula C17H18BrNO5 B4240713 2-[2-bromo-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B4240713.png)
2-[2-bromo-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(2-methoxyphenyl)acetamide
Übersicht
Beschreibung
2-[2-bromo-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(2-methoxyphenyl)acetamide is an organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
The synthesis of 2-[2-bromo-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(2-methoxyphenyl)acetamide typically involves multiple steps. One common synthetic route includes the bromination of a phenolic compound followed by the introduction of hydroxymethyl and methoxy groups. The final step involves the formation of the acetamide linkage through a reaction with an appropriate amine. Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Chemischer Reaktionen
2-[2-bromo-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving brominated phenolic compounds.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[2-bromo-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The brominated phenolic group may interact with enzymes or receptors, modulating their activity. The methoxy and hydroxymethyl groups can influence the compound’s solubility and binding affinity, affecting its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other brominated phenolic acetamides. Compared to these, 2-[2-bromo-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(2-methoxyphenyl)acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
- 2-bromo-4-hydroxyphenylacetamide
- 2-bromo-4-methoxyphenylacetamide
- 2-bromo-4-(hydroxymethyl)phenylacetamide
This compound’s unique structure makes it a valuable subject for further research and development in various scientific fields.
Eigenschaften
IUPAC Name |
2-[2-bromo-4-(hydroxymethyl)-6-methoxyphenoxy]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO5/c1-22-14-6-4-3-5-13(14)19-16(21)10-24-17-12(18)7-11(9-20)8-15(17)23-2/h3-8,20H,9-10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNROIMZCUVWMHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2Br)CO)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


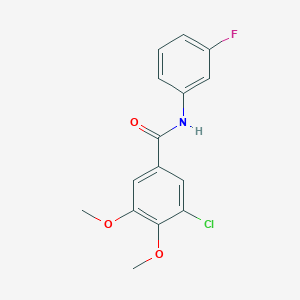
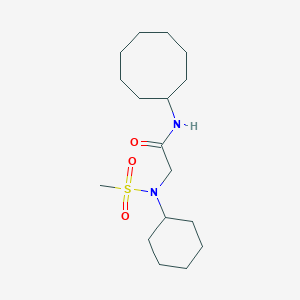
![2-[(2-chloro-4,5-dimethoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B4240645.png)
![N-[4-(methylsulfamoyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B4240646.png)
![5-[1-(Benzenesulfonyl)piperidin-4-yl]-3-(2-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4240652.png)

![2-(4-methoxyphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide](/img/structure/B4240660.png)
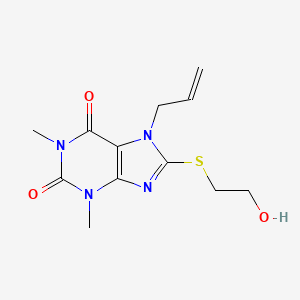
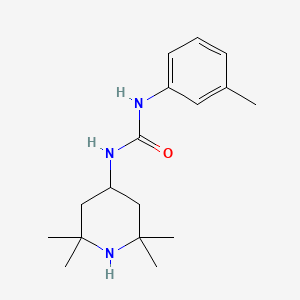

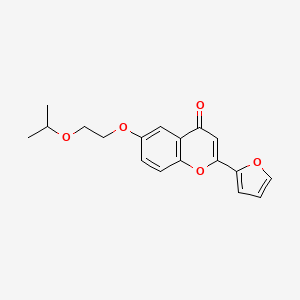
![N-[(2-chloro-4,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B4240707.png)
![N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B4240714.png)
![N-[(4-methoxyphenyl)methylcarbamoyl]benzamide](/img/structure/B4240731.png)
